molecular formula C10H9F3O3 B13968675 Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate

Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate

Cat. No.: B13968675
M. Wt: 234.17 g/mol
InChI Key: QDZJKCAGUXVFMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate is an organic compound that features a trifluoromethyl group, a hydroxymethyl group, and a benzoate ester. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate typically involves the esterification of 2-(hydroxymethyl)-5-(trifluoromethyl)benzoic acid with methanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid . The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(hydroxymethyl)-5-(difluoromethyl)benzoate
  • Methyl 2-(hydroxymethyl)-5-(chloromethyl)benzoate
  • Methyl 2-(hydroxymethyl)-5-(bromomethyl)benzoate

Uniqueness

Methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s metabolic stability, lipophilicity, and ability to interact with biological targets, making it more effective in various applications compared to its analogs .

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

methyl 2-(hydroxymethyl)-5-(trifluoromethyl)benzoate

InChI

InChI=1S/C10H9F3O3/c1-16-9(15)8-4-7(10(11,12)13)3-2-6(8)5-14/h2-4,14H,5H2,1H3

InChI Key

QDZJKCAGUXVFMI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.